molecular formula C16H20FN3 B15114424 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

Katalognummer: B15114424
Molekulargewicht: 273.35 g/mol
InChI-Schlüssel: ZHVCNVTXSFTUPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is a complex organic compound that features a piperazine ring substituted with a cyclobutyl group and a fluorobenzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile typically involves multiple steps. One common method involves the reaction of 4-cyclobutylpiperazine with 3-fluorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as an amine or halide .

Wissenschaftliche Forschungsanwendungen

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is unique due to its specific structural features, such as the cyclobutyl group and the fluorobenzonitrile moiety. These features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H20FN3

Molekulargewicht

273.35 g/mol

IUPAC-Name

4-[(4-cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C16H20FN3/c17-16-10-13(11-18)4-5-14(16)12-19-6-8-20(9-7-19)15-2-1-3-15/h4-5,10,15H,1-3,6-9,12H2

InChI-Schlüssel

ZHVCNVTXSFTUPX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCN(CC2)CC3=C(C=C(C=C3)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.